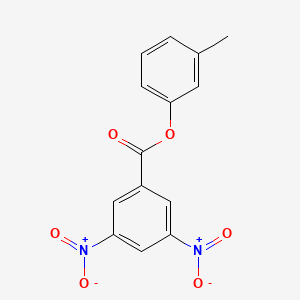

3-Methylphenyl 3,5-dinitrobenzoate

Description

3-Methylphenyl 3,5-dinitrobenzoate is an aromatic ester derivative characterized by a 3-methylphenyl group esterified to 3,5-dinitrobenzoic acid. The compound’s structure features electron-withdrawing nitro groups at the 3 and 5 positions of the benzoyl moiety, which significantly influence its electronic properties and reactivity. These derivatives are widely utilized in organic synthesis, chromatography, and materials science due to their strong electron-deficient nature and ability to participate in charge-transfer interactions .

Properties

CAS No. |

92905-97-0 |

|---|---|

Molecular Formula |

C14H10N2O6 |

Molecular Weight |

302.24 g/mol |

IUPAC Name |

(3-methylphenyl) 3,5-dinitrobenzoate |

InChI |

InChI=1S/C14H10N2O6/c1-9-3-2-4-13(5-9)22-14(17)10-6-11(15(18)19)8-12(7-10)16(20)21/h2-8H,1H3 |

InChI Key |

PENUYFIKYBEYBN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Other CAS No. |

92905-97-0 |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Activity

Overview : Recent studies have demonstrated that derivatives of 3,5-dinitrobenzoic acid, including 3-methylphenyl 3,5-dinitrobenzoate, exhibit promising antifungal properties. These compounds have been tested against several strains of fungi, notably Candida albicans.

Case Study : A study published in 2022 evaluated the antifungal activity of various dinitrobenzoate derivatives. Among them, ethyl 3,5-dinitrobenzoate showed a minimum inhibitory concentration (MIC) of 125 µg/mL against Candida albicans, indicating strong antifungal potential. The study suggested that the nitro groups in these compounds contribute significantly to their antimicrobial activity by disrupting fungal cell membranes and interfering with ergosterol synthesis .

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| Ethyl 3,5-Dinitrobenzoate | 125 | Candida albicans |

| Propyl 3,5-Dinitrobenzoate | 100 | Candida krusei |

| Methyl 3,5-Dinitrobenzoate | 500 | Candida tropicalis |

Antiparasitic Applications

Overview : The compound has also shown potential in combating parasitic infections, particularly those caused by protozoa such as Leishmania species.

Case Study : Research indicated that methyl 3,5-dinitrobenzoate derivatives are effective against Leishmania infantum amastigotes. The study highlighted the need for new drugs due to increasing resistance to conventional treatments. The synthesized compounds were found to inhibit the growth of the parasites significantly .

Therapeutic Uses Against Tuberculosis

Overview : Another significant application of dinitrobenzoate derivatives is their potential use in treating tuberculosis (TB).

Case Study : A patent application detailed the use of these compounds for therapeutic and diagnostic purposes related to TB and malaria. The compounds demonstrated high inhibitory effects on mycobacteria, which are responsible for TB. This suggests a dual role in both treatment and diagnostic applications .

Material Science Applications

Overview : Beyond biological applications, 3-methylphenyl 3,5-dinitrobenzoate is being explored for its properties in material science.

Case Study : Research into the thermal and dielectric properties of dinitrobenzoate crystals has revealed their potential in electronic applications. The unique structural characteristics contribute to their stability and performance in various material applications .

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Ethyl 3,5-dinitrobenzoate exhibits a sharp melting point (94–95°C), while bulkier derivatives like triazine-containing analogs show broader ranges (137–176°C) due to reduced crystallinity .

- Chromatographic Behavior : The 3,5-dinitrobenzoate group enhances retention in reversed-phase chromatography and improves chiral resolution when paired with nitro or sulfonate groups. This is attributed to strong π-π and dipole interactions with stationary phases .

Structure-Activity Relationships

- Electron-Withdrawing Effects : The 3,5-dinitro substitution pattern increases electrophilicity, making these esters reactive toward nucleophiles (e.g., amines, alcohols) in esterification or transesterification reactions .

- Steric Considerations : Bulky substituents (e.g., tert-butyl in compound 8h) reduce reaction yields but improve thermal stability. In contrast, smaller groups (methyl, ethyl) favor higher synthetic efficiency .

Research Findings and Innovations

- Chiral Resolution : 3,5-Dinitrobenzoate derivatives exhibit superior chiral selectivity in HPLC when paired with nitrobenzoate or sulfonate groups, enabling separation of enantiomers in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methylphenyl 3,5-dinitrobenzoate, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves esterification of 3,5-dinitrobenzoyl chloride with 3-methylphenol under basic conditions. Catalysts like DIPEA (diisopropylethylamine) or pyridine are used to neutralize HCl byproducts. Optimal conditions include anhydrous solvents (e.g., dichloromethane or THF), temperatures between 0–40°C, and stoichiometric control (1:1.1 molar ratio of acid chloride to phenol). Purity is enhanced via recrystallization from solvents like hexane/chloroform .

- Key Data : Melting points (107–109°C for methyl analogs) and NMR spectral data (e.g., aromatic proton signals at δ 7.5–8.5 ppm) confirm successful synthesis .

Q. What spectroscopic techniques are most effective for characterizing 3-Methylphenyl 3,5-dinitrobenzoate, and what key spectral features should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons adjacent to nitro groups exhibit deshielding (δ 8.0–8.5 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Strong absorptions at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1730 cm⁻¹ (ester C=O) validate functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 226 for methyl derivatives) and fragmentation patterns confirm molecular weight .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of 3-Methylphenyl 3,5-dinitrobenzoate be analyzed to predict its supramolecular assembly?

- Methodology : X-ray crystallography paired with graph set analysis (GSA) identifies hydrogen-bonding motifs (e.g., C=O···H–O or π-π stacking). For nitrobenzoate derivatives, intermolecular interactions between nitro oxygen and methyl/phenyl groups often dictate crystal packing. Software like SHELXL refines structural models .

- Case Study : Potassium 3,5-dinitrobenzoate exhibits a monoclinic system with C–H···O interactions stabilizing the lattice, suggesting analogous behavior in phenyl esters .

Q. What strategies can resolve contradictory data in the thermal stability analysis of 3-Methylphenyl 3,5-dinitrobenzoate derivatives?

- Methodology :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (~200–250°C for nitro esters) under inert atmospheres to assess stability .

- Differential Scanning Calorimetry (DSC) : Detect polymorphic transitions or melting points. Discrepancies may arise from impurities; recrystallization or sublimation purifies samples .

- Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies, identifying vulnerable sites (e.g., ester or nitro groups) .

Q. How can 3-Methylphenyl 3,5-dinitrobenzoate be utilized as a precursor in synthesizing bioactive or functional materials?

- Methodology :

- Suzuki–Miyaura Coupling : The phenyl group enables cross-coupling to introduce aryl substituents for drug candidates .

- Photophysical Applications : Nitro groups enhance electron-withdrawing capacity, making derivatives suitable for nonlinear optical (NLO) materials. Single-crystal growth via slow evaporation optimizes optical properties .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for 3-Methylphenyl 3,5-dinitrobenzoate analogs: How should researchers validate experimental data?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.